molecular formula C39H78NO8P B073617 DL-Alpha-phosphatidyl-N,N-dimethylethanolamine,dipalmitoyl CAS No. 1487-55-4

DL-Alpha-phosphatidyl-N,N-dimethylethanolamine,dipalmitoyl

Cat. No.: B073617
CAS No.: 1487-55-4
M. Wt: 720 g/mol
InChI Key: SKWDCOTXHWCSGS-UHFFFAOYSA-N
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Description

Urdamycin B is a member of the angucycline family of antibiotics, which are known for their complex structures and potent biological activities. This compound is derived from the metabolic products of the bacterium Streptomyces fradiae. Urdamycin B exhibits significant antibacterial and antifungal properties, making it a valuable compound in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urdamycin B involves the use of type II polyketide synthases, which are multi-domain enzymes responsible for the sequential condensation of starter units with extender units. This process is followed by reduction, cyclization, aromatization, and tailoring reactions . The biosynthesis of urdamycin B is initiated by loading the starter unit acyl-Coenzyme A on the acyl carrier protein, catalyzed by the acyltransferase domain. The ketosynthase domain then elongates the carbon chain by decarboxylative Claisen condensation .

Industrial Production Methods: Industrial production of urdamycin B typically involves the fermentation of Streptomyces fradiae under controlled conditions. The bacterium is cultured in a nutrient-rich medium, and the compound is extracted from the fermentation broth using solvent extraction techniques .

Chemical Reactions Analysis

Types of Reactions: Urdamycin B undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation involves the addition of sugar moieties to the aglycone structure of urdamycin B, which is catalyzed by glycosyltransferases . Oxidation and reduction reactions modify the functional groups on the angucycline core, altering its biological activity .

Common Reagents and Conditions:

    Glycosylation: Glycosyltransferases and nucleotide sugars.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various glycosylated derivatives of urdamycin B, which exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

  • Urdamycin A
  • Urdamycin C
  • Urdamycin D
  • Urdamycin E
  • Urdamycin F

Comparison: Urdamycin B is unique among its analogs due to its specific glycosylation pattern and the presence of unique sugar moieties. This structural difference contributes to its distinct biological activities and makes it a valuable compound for research and drug development .

Properties

CAS No.

1487-55-4

Molecular Formula

C39H78NO8P

Molecular Weight

720 g/mol

IUPAC Name

[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C39H78NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3)4)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37H,5-36H2,1-4H3,(H,43,44)

InChI Key

SKWDCOTXHWCSGS-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH+](C)C)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH+](C)C)OC(=O)CCCCCCCCCCCCCCC

3922-61-0

Synonyms

alpha-dimethyl dipalmitoylphosphatidylethanolamine
DP(Me)2-PE
L-alpha-dipalmitoyl(dimethyl)phosphatidylethanolamine

Origin of Product

United States

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